molecular formula C7H15NO3Si B3120209 Silane, (3-isocyanatopropyl)dimethoxymethyl- CAS No. 26115-72-0

Silane, (3-isocyanatopropyl)dimethoxymethyl-

Cat. No.: B3120209
CAS No.: 26115-72-0
M. Wt: 189.28 g/mol
InChI Key: NNTRMVRTACZZIO-UHFFFAOYSA-N
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Description

Silane, (3-isocyanatopropyl)dimethoxymethyl- (CAS: 26115-72-0) is an organosilicon compound with the molecular formula C₇H₁₅NO₃Si and a molar mass of 189.28 g/mol. It features a methyldimethoxysilyl group attached to a propyl chain terminated by a reactive isocyanate (-NCO) group. This structure enables dual functionality: the silane moiety facilitates covalent bonding with hydroxylated surfaces (e.g., glass, metals), while the isocyanate group reacts with amines, alcohols, or moisture to form urethane or urea linkages .

Properties

IUPAC Name

3-isocyanatopropyl-dimethoxy-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3Si/c1-10-12(3,11-2)6-4-5-8-7-9/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTRMVRTACZZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCN=C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272428
Record name (3-Isocyanatopropyl)dimethoxymethylsilane
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Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26115-72-0
Record name (3-Isocyanatopropyl)dimethoxymethylsilane
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Record name (3-Isocyanatopropyl)dimethoxymethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isocyanatopropyl-dimethoxy-methylsilane
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Preparation Methods

The synthesis of Silane, (3-isocyanatopropyl)dimethoxymethyl- involves several methods, including the phosgene method and thermal cracking method . these methods have limitations due to the reactivity and danger associated with phosgene and the high energy consumption of thermal cracking. . This process requires precise control over reaction conditions such as temperature and pressure to ensure the stability of intermediate products.

Chemical Reactions Analysis

Silane, (3-isocyanatopropyl)dimethoxymethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, methanol, urethanes, and urea derivatives .

Scientific Research Applications

Adhesives and Sealants

Silane, (3-isocyanatopropyl)dimethoxymethyl is predominantly used as an adhesion promoter in adhesives and sealants. It enhances the bonding strength between organic polymers and inorganic substrates, making it particularly useful in construction and automotive applications.

Paints and Coatings

This silane compound is employed in the formulation of paints and coatings to improve adhesion to various surfaces, including metals and plastics. It helps in achieving durable finishes that can withstand environmental stressors.

Polymer Modification

The compound acts as a coupling agent in the modification of polymer materials, such as polyurethane resins. It improves mechanical properties and enhances the compatibility of fillers within polymer matrices.

Surface Treatment

Silane, (3-isocyanatopropyl)dimethoxymethyl is utilized for surface treatment of materials to enhance their hydrophobic properties and resistance to chemical degradation. This application is vital in industries requiring durable surface coatings.

Nanotechnology

In nanotechnology, this silane has been used for grafting polyethylene glycol onto mesoporous γ-alumina membranes, enhancing their performance in solvent-resistant nanofiltration applications .

Data Table: Key Applications of Silane, (3-isocyanatopropyl)dimethoxymethyl

Application AreaSpecific Use CaseBenefits
Adhesives & SealantsBonding agents for construction materialsImproved adhesion strength
Paints & CoatingsEnhancing adhesion in automotive paintsDurable finishes
Polymer ModificationCoupling agent in polyurethane formulationsEnhanced mechanical properties
Surface TreatmentHydrophobic coatings for metalsIncreased resistance to corrosion
NanotechnologyGrafting on γ-alumina membranesEnhanced filtration performance

Case Study 1: Adhesion Improvement in Automotive Coatings

A study conducted on automotive coatings demonstrated that incorporating Silane, (3-isocyanatopropyl)dimethoxymethyl significantly improved adhesion between paint layers and metal substrates. The results showed a reduction in delamination under stress tests compared to traditional formulations without silane additives .

Case Study 2: Performance in Polyurethane Resins

Research into polyurethane resin systems revealed that the addition of this silane enhanced the mechanical properties of the final product. The tensile strength increased by approximately 25%, indicating its effectiveness as a coupling agent .

Case Study 3: Solvent Resistant Nanofiltration Membranes

In the development of solvent-resistant nanofiltration membranes, Silane, (3-isocyanatopropyl)dimethoxymethyl was used for grafting polyethylene glycol onto γ-alumina substrates. The modified membranes exhibited superior performance in terms of flux rates and selectivity compared to unmodified membranes .

Mechanism of Action

The mechanism of action of Silane, (3-isocyanatopropyl)dimethoxymethyl- involves its ability to form strong chemical bonds with various substrates. The silane base provides a reactive backbone that interacts with substrates, while the isocyanate group reacts with nucleophiles to form stable urethane and urea linkages . This dual reactivity allows the compound to enhance the performance of materials by improving their mechanical and chemical properties.

Comparison with Similar Compounds

Key Properties :

  • Density : 0.96±0.1 g/cm³ (predicted)
  • Boiling Point : 193.9±23.0°C (predicted)
  • Sensitivity : Reacts slowly with moisture/water, requiring careful handling .

Comparison with Similar Compounds

Structural Differences and Reactivity

The compound is compared with structurally related silanes, focusing on substituents, functional groups, and reactivity:

Compound Substituents Functional Group Molecular Weight (g/mol) Key Reactivity
Silane, (3-isocyanatopropyl)dimethoxymethyl- (CAS: 26115-72-0) Dimethoxymethyl (-OCH₃) Isocyanate (-NCO) 189.28 Moderate hydrolysis rate; reacts with amines, alcohols, and moisture.
3-Isocyanatopropyltriethoxysilane (CAS: 24801-88-5) Triethoxy (-OCH₂CH₃) Isocyanate (-NCO) 247.36 Slower hydrolysis due to bulkier ethoxy groups; longer working time in applications.
(3-Chloropropyl)methyldimethoxysilane (CAS: 26115-72-0) Dimethoxymethyl (-OCH₃) Chlorine (-Cl) 196.75 Chlorine enables nucleophilic substitution; less reactive toward moisture.
3-Isocyanatopropylmethyldichlorosilane (CAS: 17070-69-8) Dichloro (-Cl) Isocyanate (-NCO) 228.18 (calculated) Rapid hydrolysis; high reactivity requires controlled environments.
3-Aminopropyldimethylmethoxysilane (CAS: N/A) Dimethylmethoxy (-OCH₃) Amine (-NH₂) ~175 (estimated) Reacts with epoxies and carbonyls; used in hydrophilic surface modifications.

Hydrolysis and Stability

  • Methoxy vs. Ethoxy Groups : Methoxy substituents (target compound) hydrolyze faster than ethoxy groups (triethoxy variant), enabling quicker curing but requiring stricter moisture control .
  • Chloro vs. Isocyanate Groups : Chloropropyl silanes (e.g., CAS 5089-70-3 ) exhibit lower moisture sensitivity but require additional steps to introduce functional groups, unlike isocyanate silanes, which are "ready-to-react" .

Research Findings and Industrial Use

  • Immobilization Techniques :
    • The target compound is used in direct immobilization (modifying ILs with silanes before bonding to supports), whereas chloropropyl silanes often require carrier modification (pre-functionalizing supports) .
  • Performance in Composites :
    • Isocyanate silanes enhance filler-matrix adhesion in silica-reinforced rubbers more effectively than amine or chloro silanes due to covalent urethane bond formation .

Biological Activity

Silane, (3-isocyanatopropyl)dimethoxymethyl, also known as γ-isocyanatopropylmethyl dimethoxysilane, is a silane coupling agent with the molecular formula C7H15NO3Si and a molecular weight of 189.28 g/mol. It exhibits significant biological activity, particularly in enhancing adhesion properties in polymer applications and potentially influencing biological systems due to its reactive isocyanate group.

  • Molecular Formula : C7H15NO3Si
  • Molecular Weight : 189.28 g/mol
  • Boiling Point : Approximately 193.9 °C
  • Density : 0.96 g/cm³

The compound features an isocyanate group that can react with various organic and inorganic substances, making it valuable in numerous applications, particularly in the fields of adhesives and coatings.

Biological Activity Overview

The biological activity of Silane, (3-isocyanatopropyl)dimethoxymethyl primarily revolves around its role as a coupling agent in polymer chemistry. Its unique structure allows it to interact with biological molecules, potentially influencing cellular processes.

Silane coupling agents like (3-isocyanatopropyl)dimethoxymethyl are known to improve the bonding between organic polymers and inorganic substrates. The isocyanate group can react with amino groups in proteins or other biomolecules, which may lead to modifications in their activity or stability.

Applications in Biological Contexts

  • Adhesion Promotion : Enhances the adhesion of coatings and adhesives to various substrates, which is crucial in medical devices and tissue engineering applications.
  • Polymer Modification : Used to modify the properties of polymers for biomedical applications, such as drug delivery systems or scaffolds for tissue engineering.
  • Potential Antimicrobial Properties : Some studies suggest that silane compounds may exhibit antimicrobial properties due to their reactivity with microbial cell surfaces.

Table 1: Summary of Research Findings on Silane, (3-isocyanatopropyl)dimethoxymethyl

StudyFocusFindings
Study AAdhesion PropertiesDemonstrated improved adhesion strength in polyurethane coatings using this silane as a coupling agent.
Study BBiological InteractionsFound that the compound interacts with amino acids, potentially altering protein function.
Study CAntimicrobial ActivityReported antimicrobial effects against specific bacterial strains when incorporated into polymer matrices.

Synthesis Methods

Silane, (3-isocyanatopropyl)dimethoxymethyl can be synthesized through various methods, including:

  • Phosgene Method : A traditional method that involves hazardous materials.
  • Thermal Cracking Method : Involves reactions at high temperatures but requires strict conditions to ensure safety and yield.
  • Single-Step Synthesis : A more recent approach that simplifies production while maintaining high yields.

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for functionalizing polymers using (3-isocyanatopropyl)dimethoxymethyl-silane?

  • Methodological Answer : The compound can be used to functionalize polymer chains via its isocyanate and silane groups. For example, telechelic polycaprolactone (PCL) diol can react with excess (3-isocyanatopropyl)dimethoxymethyl-silane under controlled stoichiometric ratios (e.g., 20:1 silane-to-polymer molar ratio) to ensure complete reaction. Characterization via 1^1H NMR confirms successful silane attachment by observing shifts in urethane or urea linkage peaks .

Q. How can the stability and reactivity of this silane be optimized during storage and handling?

  • Methodological Answer : Store the compound in a sealed container under inert gas (e.g., nitrogen) at temperatures below 25°C in a dry environment. Avoid exposure to moisture, as hydrolysis of methoxy groups can lead to premature crosslinking. Use anhydrous solvents (e.g., THF, toluene) during reactions to minimize side reactions .

Q. What characterization techniques are most suitable for verifying silane incorporation into hybrid materials?

  • Methodological Answer :

  • NMR Spectroscopy : Detect shifts in protons adjacent to the isocyanate or silane groups (e.g., δ 3.5–4.0 ppm for methoxy groups).
  • FT-IR Spectroscopy : Confirm urethane/urea formation (N-H stretch at ~3300 cm1^{-1}) and isocyanate consumption (disappearance of ~2270 cm1^{-1} peak).
  • XPS or EDX : Quantify silicon content to assess silane grafting efficiency .

Advanced Research Questions

Q. How does the choice of silane influence catalytic dehydration reactions of amides to nitriles?

  • Methodological Answer : Bifunctional silanes (e.g., 1,2-bis(dimethylsilyl)ethane) enhance nitrile yields in ruthenium-catalyzed dehydrations by facilitating syn-elimination of silyl ethers. In contrast, monofunctional silanes like dimethoxymethyl silane show poor performance due to incomplete silyl migration. Design experiments comparing silane steric/electronic properties (e.g., substituent size, electron-donating groups) to optimize turnover numbers .

Q. What strategies improve interfacial bonding between silane-functionalized polymers and inorganic substrates (e.g., silicon wafers)?

  • Methodological Answer : Incorporate mercaptosilane co-monomers (e.g., in off-stoichiometry thiol–ene polymers) to enable "click" reactions with surface-bound silanes. For example, 3-isocyanatopropyl triethoxysilane (IPTES) immobilizes on silicon surfaces, allowing thiol–isocyanate coupling without UV initiation. Optimize the prepolymer ratio (e.g., 6:6:1 allyl:thiol:mercaptosilane) to balance adhesion and mechanical properties .

Q. How can this silane enhance flame retardancy and tracking resistance in silicone-based materials?

  • Methodological Answer : Synthesize hybrid silanes with hindered amine groups (e.g., PPAS, derived from 1,2,2,6,6-pentamethyl-4-piperidinol and (3-isocyanatopropyl)dimethoxymethyl-silane). The urethane and amine moieties act as radical scavengers, while the silane improves crosslinking density. Evaluate performance via UL 94 vertical burning tests and comparative tracking index (CTI) measurements .

Q. What mechanistic insights explain contradictions in catalytic activity when using α,β-unsaturated amides?

  • Methodological Answer : α,β-unsaturated amides may deactivate ruthenium catalysts via coordination to the metal center, as observed in silane-mediated dehydrations. Use spectroscopic methods (e.g., in-situ IR, XAS) to monitor catalyst–substrate interactions. Compare reactivity with saturated amides to identify inhibitory pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Silane, (3-isocyanatopropyl)dimethoxymethyl-
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